molecular formula C18H24N4O5S B11496299 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

Cat. No.: B11496299
M. Wt: 408.5 g/mol
InChI Key: URPXCXJUNKMKRT-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a morpholinyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Dimethoxyphenyl Ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form 3,4-dimethoxyphenylethylamine.

    Acylation: The resulting amine is then acylated with acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

    Thiadiazole Formation: The thiadiazole ring is introduced by reacting the acetamide with a suitable thiadiazole precursor under appropriate conditions.

    Morpholine Substitution: Finally, the morpholinyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholinyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl and ethylamine moieties but lacks the thiadiazole and morpholinyl groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar in structure but without the thiadiazole and morpholinyl groups.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole and morpholinyl groups distinguishes it from simpler analogs and may enhance its activity in certain applications.

Properties

Molecular Formula

C18H24N4O5S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C18H24N4O5S/c1-24-14-4-3-13(11-15(14)25-2)5-6-19-16(23)12-27-18-17(20-28-21-18)22-7-9-26-10-8-22/h3-4,11H,5-10,12H2,1-2H3,(H,19,23)

InChI Key

URPXCXJUNKMKRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=NSN=C2N3CCOCC3)OC

Origin of Product

United States

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